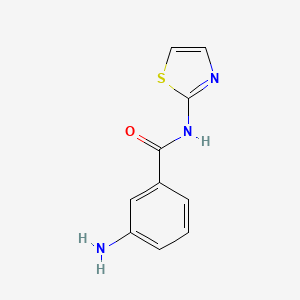

3-amino-N-(1,3-thiazol-2-yl)benzamide

Description

Significance of the 1,3-Thiazole Heterocycle in Drug Discovery and Development

The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms that is a prominent structural motif in a multitude of biologically active compounds. nih.govsysrevpharm.org Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide range of biological targets, making it a "privileged scaffold" in drug design. nih.govresearchgate.net The thiazole (B1198619) nucleus is a core component of numerous FDA-approved drugs, demonstrating its therapeutic importance. researchgate.netrsc.org

The pharmacological versatility of thiazole derivatives is extensive, with research demonstrating a broad spectrum of activities. nih.govglobalresearchonline.net These include:

Antimicrobial Activity : Thiazole-containing compounds have shown potent antibacterial and antifungal properties. researchgate.netnih.gov

Anticancer Activity : Numerous thiazole derivatives have been investigated as antineoplastic agents, with some showing significant cytotoxic effects against various cancer cell lines. sysrevpharm.orgmdpi.com Dasatinib, an anticancer drug, features a thiazole ring in its structure. globalresearchonline.net

Anti-inflammatory Effects : Compounds such as Meloxicam and Fanetizole incorporate the thiazole ring and are known for their anti-inflammatory properties. globalresearchonline.net

Antiviral Activity : The thiazole scaffold is present in antiviral agents, including the anti-HIV drug Ritonavir. rsc.orgglobalresearchonline.net

Other Activities : Beyond these, thiazole derivatives have been explored for antidiabetic, antioxidant, analgesic, and anti-parasitic applications. nih.govnih.govmdpi.com

The wide array of biological activities has cemented the 1,3-thiazole ring as a critical building block for the development of new therapeutic agents. nih.govnih.gov

| Drug Name | Therapeutic Class | Reference |

|---|---|---|

| Ritonavir | Antiviral (Anti-HIV) | rsc.orgglobalresearchonline.net |

| Dasatinib | Antineoplastic (Anticancer) | globalresearchonline.net |

| Meloxicam | Anti-inflammatory (NSAID) | rsc.orgglobalresearchonline.net |

| Nizatidine | H2 Receptor Antagonist (Antiulcer) | rsc.org |

| Tiazofurin | Antineoplastic (Antimetabolite) | sysrevpharm.orgrsc.org |

| Nitazoxanide | Antiparasitic | rsc.orgglobalresearchonline.net |

The Benzamide (B126) Moiety as a Pharmacophore in Bioactive Compounds

The benzamide group, a benzoic acid derivative where the hydroxyl group is replaced by an amine, is another crucial pharmacophore in medicinal chemistry. walshmedicalmedia.comvalpo.edu Its structural simplicity, stability, and capacity for hydrogen bonding make it an effective component for molecular recognition at biological targets. researchgate.net The amide bond is a common feature in many biologically active molecules. researchgate.net

Benzamide derivatives have demonstrated a wide range of pharmacological activities, making them valuable in the design of new drugs. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com Depending on the substitution pattern on the benzene (B151609) ring and the amide nitrogen, benzamides can be tailored to interact with various receptors and enzymes. valpo.edu Documented biological activities include:

Central Nervous System (CNS) Activity : Several benzamides, such as Sulpiride and Amisulpride, are used in psychiatry as antipsychotic agents, primarily acting on dopamine (B1211576) receptors. walshmedicalmedia.comvalpo.edu Other derivatives have been studied for anticonvulsant and antidepressant properties. walshmedicalmedia.comvalpo.edu

Antimicrobial and Analgesic Effects : The benzamide scaffold is found in compounds with reported antimicrobial, analgesic, and anti-inflammatory activities. walshmedicalmedia.comresearchgate.net

Enzyme Inhibition : Benzamide derivatives have been designed as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for conditions such as glaucoma and Alzheimer's disease, respectively. nih.gov

Anticancer Potential : The benzamide structure serves as a scaffold for developing new antitumor agents. researchgate.net

| Pharmacological Activity | Example or Application Area | Reference |

|---|---|---|

| Antipsychotic | Sulpiride, Amisulpride | walshmedicalmedia.comvalpo.edu |

| Anticonvulsant | Experimental enaminones | walshmedicalmedia.com |

| Anti-inflammatory | General property of derivatives | valpo.eduresearchgate.net |

| Analgesic | General property of derivatives | researchgate.net |

| Antimicrobial | Effective against various bacteria and fungi | walshmedicalmedia.comresearchgate.net |

| Enzyme Inhibition | Carbonic Anhydrase, Acetylcholinesterase | nih.gov |

Rationale for Investigating 3-amino-N-(1,3-thiazol-2-yl)benzamide and Related Derivatives

The rationale for designing and investigating molecules like this compound stems from the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophoric moieties to create a new hybrid compound with potentially enhanced affinity, improved selectivity, or a novel mechanism of action compared to the individual components.

By combining the versatile 1,3-thiazole ring with the proven benzamide scaffold, researchers aim to create a new chemical space for drug discovery. The N-(1,3-thiazol-2-yl)benzamide core structure serves as a template for generating libraries of compounds for biological screening. The specific placement of an amino group at the 3-position of the benzamide ring is of particular interest for several reasons:

Modulation of Physicochemical Properties : The amino group can influence the compound's solubility, polarity, and basicity, which are critical for its pharmacokinetic profile.

Site for Derivatization : The primary amine is a versatile functional group that can be easily modified, allowing for the synthesis of a wide array of derivatives. This enables systematic exploration of structure-activity relationships (SAR) to optimize biological activity.

Hydrogen Bonding : The amino group can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the binding pocket of a target protein, thereby enhancing binding affinity and selectivity.

Overview of Research Trajectories for Thiazol-2-yl Benzamide Structures

The N-(thiazol-2-yl)benzamide framework has been the subject of diverse research efforts, targeting a range of therapeutic areas. These investigations highlight the scaffold's potential to yield potent and selective modulators of various biological targets.

Key research trajectories include:

Glucokinase (GK) Activation : A series of thiazol-2-yl benzamide derivatives have been designed, synthesized, and evaluated as glucokinase activators. researchgate.net GK plays a crucial role in regulating blood glucose levels, and its activators are being pursued as therapeutic agents for the treatment of type 2 diabetes. Some synthesized compounds showed significant antidiabetic activity in preclinical models. researchgate.net

Ion Channel Modulation : N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov The discovery of selective modulators for this ion channel opens up new avenues for studying its physiological role and its potential as a therapeutic target. The research suggests these compounds act as negative allosteric modulators. nih.gov

Antimicrobial and Growth Promotion Activity : Research into structurally related compounds, such as 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives, has shown that this class of molecules can exhibit antimicrobial activity. nih.govresearchgate.net Interestingly, some derivatives were also found to promote plant growth, indicating a broader range of biological applications beyond human medicine. nih.govresearchgate.net

Anticancer Research : Given the established anticancer properties of both thiazole and benzamide scaffolds, the development of hybrid N-(thiazol-2-yl)benzamide compounds remains a logical and active area of investigation in the search for novel antineoplastic agents. sysrevpharm.orgmdpi.comresearchgate.net

These varied research paths underscore the chemical tractability and pharmacological potential of the N-(thiazol-2-yl)benzamide scaffold as a platform for the discovery of new bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERJLRHNZVBNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino N 1,3 Thiazol 2 Yl Benzamide and Its Derivatives

Strategies for Thiazole (B1198619) Ring Formation within Benzamide (B126) Architectures

Condensation Reactions for Thiazole Nucleus Synthesis

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole nucleus and involves the condensation of an α-haloketone with a thioamide. nih.gov This versatile reaction can be adapted to build the thiazole ring directly onto a benzamide framework. One common approach involves the reaction of chloroacetyl-substituted amides with thiourea (B124793) in a suitable solvent like DMF, which upon reflux, yields N-(2-aminothiazolyl) substituted benzamides. ijcmas.com

Another variation involves the cyclocondensation of acetophenones with thiourea in the presence of a halogenating agent like bromine to form 2-aminothiazole (B372263) intermediates. nih.gov These intermediates can then undergo further reactions to introduce the benzamide group. The reaction conditions for these condensation methods can vary, with some protocols employing catalysts to improve efficiency. For instance, lipase (B570770) has been used as a biocatalyst in the condensation of aryl ethanones and thioamides, sometimes enhanced by ultrasound irradiation to accelerate the reaction and improve yields. nih.gov

Table 1: Examples of Condensation Reactions for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product Type | Reference |

| Chloroacetyl amides | Thiourea | Reflux in DMF | N-(2-aminothiazolyl) amides | ijcmas.com |

| Acetophenones | Thiourea | Bromine | 2-Aminothiazole intermediates | nih.gov |

| Aryl ethanones | Thioamide | Lipase, KBrO₃, Ultrasound | 2,4-Disubstituted thiazoles | nih.gov |

Nucleophilic Substitution Routes Involving Halogenated Thiazoles

An alternative strategy for forming the target linkage involves nucleophilic aromatic substitution (SNAr) on a pre-synthesized, halogenated thiazole ring. pharmaguideline.com In this approach, a halogen atom (typically Cl or Br) at the C2-position of the thiazole ring serves as a leaving group, which is displaced by a nucleophile. pharmaguideline.com For the synthesis of N-(1,3-thiazol-2-yl)benzamide derivatives, a compound like 3-aminobenzamide (B1265367) could act as the nucleophile, attacking 2-halothiazole to form the desired C-N bond.

The reactivity of the thiazole ring's C2-position makes it susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com While direct SNAr reactions can be effective, some processes may require harsh conditions. mdpi.com Modern methods, including photoredox catalysis, have emerged as powerful tools for aromatic substitution, providing milder reaction pathways. mdpi.com The efficiency of the substitution can be influenced by the nature of the nucleophile, the halogen, and the presence of activating groups on the aromatic ring. researchgate.net This route offers a modular approach, allowing for the combination of various substituted aminobenzamides with different halogenated thiazoles.

Amide Bond Formation Protocols

Coupling of Benzoic Acid Derivatives with Thiazole Amines

The formation of an amide bond between a benzoic acid derivative and a 2-aminothiazole is a direct and widely used synthetic route. This method relies on the use of coupling agents to activate the carboxylic acid, facilitating its reaction with the amine. A common precursor for the target molecule is 3-nitrobenzoic acid, which is coupled with 2-aminothiazole, followed by the reduction of the nitro group to an amine.

Various peptide coupling reagents can be employed for this transformation. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is an effective agent for mediating the coupling of carboxylic acids with 2-aminothiazoles to yield the target amides. nih.gov Other established coupling systems include combinations like HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and a base such as DIEA (N,N-Diisopropylethylamine). nih.gov

Condensation of 2-aminothiazole Derivatives with Substituted Aromatic Acid Chlorides

A highly efficient and traditional method for forming amide bonds is the reaction between an amine and an acid chloride. In this context, 2-aminothiazole can be reacted with a substituted benzoyl chloride, such as 3-nitrobenzoyl chloride. The high reactivity of the acid chloride typically ensures a rapid reaction, often performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov

The required acid chloride is often prepared by treating the corresponding benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This method is robust and applicable to a wide range of substituted aromatic acid chlorides, providing a straightforward pathway to various N-(1,3-thiazol-2-yl)benzamide derivatives. The subsequent reduction of the nitro group on the benzamide ring yields the final 3-amino product.

Benzoylation Methods, including Solvent-Free and Microwave-Assisted Techniques

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. tsijournals.com In the context of benzoylating 2-aminothiazole, solvent-free and microwave-assisted techniques have gained prominence. researchgate.netbohrium.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. tsijournals.comresearchgate.net

Solvent-free, or "solid-state," reactions offer additional green chemistry benefits by reducing waste and avoiding the use of potentially toxic or expensive solvents. bohrium.com The benzoylation of 2-aminothiazole can be performed under these conditions, for instance, by reacting it with benzoyl chloride or a related derivative. nih.gov These techniques have been successfully applied to the synthesis of various benzothiazoles and related heterocyclic compounds, demonstrating their utility and efficiency. researchgate.netbohrium.com

Table 2: Comparison of Amide Bond Formation Conditions

| Method | Reagents | Conditions | Advantages | Reference |

| Coupling Agent | 3-Nitrobenzoic acid, 2-Aminothiazole, EDCI | Room Temperature | Mild conditions, good functional group tolerance | nih.gov |

| Acid Chloride | 3-Nitrobenzoyl chloride, 2-Aminothiazole, Base | Conventional Heating | High reactivity, generally high yield | nih.gov |

| Microwave-Assisted | 2-Aminothiophenol, Aldehydes, Catalyst | Microwave, Solvent-Free | Rapid reaction times, high efficiency, green | researchgate.netbohrium.com |

Introduction and Modification of Amino Substituents on the Benzamide Ring

The synthesis of the 3-amino-N-(1,3-thiazol-2-yl)benzamide core structure and the regioselective placement of the amino group are foundational steps in the development of its derivatives. These processes rely on established organic chemistry principles to control the substitution pattern on the benzamide portion of the molecule.

Amination Reactions on the Benzamide Core

The introduction of the amino group at the 3-position on the benzamide ring is typically achieved through the reduction of a corresponding nitro-substituted precursor. This multi-step approach ensures correct regiochemistry. The synthesis generally begins with 3-nitrobenzoic acid. This starting material is first activated, commonly by conversion to its acyl chloride using reagents like thionyl chloride (SOCl₂). derpharmachemica.com

This reactive intermediate, 3-nitrobenzoyl chloride, is then coupled with 2-aminothiazole in an acylation reaction to form the amide bond, yielding 3-nitro-N-(1,3-thiazol-2-yl)benzamide. researchgate.net The final step is the reduction of the nitro group to the desired amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt). This indirect method is the most common strategy for "amination" in this context, as it provides precise control over the location of the amino substituent.

Regioselective Functionalization of the Benzamide Moiety

Achieving regioselectivity in the functionalization of the benzamide moiety is primarily controlled by the selection of the initial starting material. To obtain the 3-amino isomer, 3-nitrobenzoic acid is the logical precursor. Similarly, if 2-amino or 4-amino isomers were desired, one would begin with 2-nitrobenzoic acid or 4-nitrobenzoic acid, respectively.

Once the N-(1,3-thiazol-2-yl)benzamide core is assembled, the existing substituents on the benzoyl ring dictate the position of any subsequent modifications through their inherent directing effects. For instance, the amino group in this compound is an ortho-, para-director, meaning it would activate the ring and direct incoming electrophiles to positions 2, 4, and 6. Conversely, the amide linkage to the thiazole ring is a deactivating meta-director. The interplay of these electronic effects must be considered for any further functionalization of the benzamide ring. The synthesis of analogs with various substitution patterns on the phenyl ring, such as chloro and bromo groups, has been explored to investigate their structure-activity relationships. semanticscholar.org

Derivatization Strategies for Enhancing Molecular Complexity

Starting from the this compound scaffold, several derivatization strategies can be employed to increase molecular complexity and modulate physicochemical properties. These strategies involve reactions at the amino group, the thiazole ring, or through the combination with other molecular fragments.

Acylation of Amino Groups

The exocyclic amino group on the benzamide ring is nucleophilic and can be readily modified through acylation. This reaction involves treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. A prime example is the reaction with acetyl chloride to produce 3-(acetylamino)-N-(1,3-thiazol-2-yl)benzamide. nih.gov This modification can serve to alter properties like solubility and hydrogen bonding capacity. A related reaction is sulfonylation, where a sulfonyl chloride is used to form a sulfonamide linkage. nih.gov

| Reaction Type | Reagent | Product |

|---|---|---|

| Acetylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride | 3-(acetylamino)-N-(1,3-thiazol-2-yl)benzamide nih.gov |

Electrophilic Substitution on the Thiazole Ring

The thiazole ring itself can undergo electrophilic substitution, although it is less reactive than benzene (B151609). The electronic properties of the ring, with the electron-deficient C2 position and the relatively electron-rich C5 position, direct incoming electrophiles. pharmaguideline.com The C5 position is the most common site for electrophilic attack. pharmaguideline.com Electron-donating groups at the C2 position can further facilitate substitution at the C5 position. pharmaguideline.com Common electrophilic substitution reactions include halogenation and sulfonation. pharmaguideline.com Modifications at the 4- and 5-positions of the thiazole ring have been shown to be important for biological activity in related N-(thiazol-2-yl)-benzamide analogs. semanticscholar.org

| Reaction Type | Typical Reagent | Preferred Position of Substitution | Reference |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | C5 | pharmaguideline.com |

| Sulfonation | SO₃/H₂SO₄ | C5 | pharmaguideline.com |

| Mercuration | Mercury Acetate | C5 > C4 > C2 | pharmaguideline.com |

Molecular Hybridization Approaches

Molecular hybridization involves the covalent linking of the core this compound structure with other distinct chemical moieties, often other heterocyclic rings, to create a single hybrid molecule. This strategy aims to combine the structural features of both parent molecules. One approach involves the heterocyclization of aroylthioureas derived from the parent structure to generate more complex, fused, or linked heterocyclic systems. acarindex.com For example, a related benzothiazole (B30560) scaffold has been used to synthesize 1,2,3-triazole derivatives, demonstrating a strategy where a new heterocyclic ring is appended to the core structure. mdpi.com The synthesis of molecules containing multiple thiazole rings is another example of this approach to building molecular complexity. nih.gov

| Hybrid Moiety | Synthetic Strategy Example | Reference |

|---|---|---|

| Triazole | Cyclocondensation of an azide (B81097) with an activated nitrile | mdpi.com |

| Benzothiazol-ylidene-thiazole | Heterocyclization of a 1-(benzo[d]thiazol-2-yl)-3-aroylthiourea | acarindex.com |

| Di- or Tri-thiazole systems | Reaction of a thiazole-containing α-bromoketone with thiosemicarbazone derivatives | nih.gov |

Optimization of Synthetic Pathways for Yield and Purity

The synthesis of this compound is not extensively detailed in publicly accessible literature as a standalone procedure. However, a logical and efficient synthetic route can be constructed based on established methodologies for analogous compounds. This pathway typically involves two critical stages: the formation of an amide bond to create a nitro-containing intermediate, followed by the selective reduction of the nitro group to yield the final amine. Optimization of each stage is paramount to ensure high yield and purity, minimizing side reactions and simplifying purification processes.

The proposed synthetic pathway commences with the coupling of 3-nitrobenzoic acid, or a derivative thereof, with 2-aminothiazole to form the intermediate, 3-nitro-N-(1,3-thiazol-2-yl)benzamide. The subsequent step involves the chemoselective reduction of the nitro group.

A. Optimization of Amide Bond Formation

The acylation of 2-aminothiazole is a crucial step where reaction conditions significantly influence yield and purity. mdpi.comnih.gov Several strategies exist for activating the carboxylic acid group of 3-nitrobenzoic acid to facilitate its reaction with the amino group of 2-aminothiazole.

Acyl Halide Method: A traditional approach involves converting 3-nitrobenzoic acid into 3-nitrobenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with 2-aminothiazole. Optimization of this method requires careful control of temperature to prevent side reactions and the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. While effective, the high reactivity of acyl halides can sometimes lead to the formation of impurities. mdpi.com

Peptide Coupling Reagents: To achieve milder reaction conditions and higher purity, modern peptide coupling reagents are employed. These reagents activate the carboxylic acid in situ, promoting amide bond formation with minimal side-product generation. uni-kiel.depeptide.com Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are common choices. mdpi.compeptide.com The efficiency of these reactions can be further enhanced by additives such as 1-hydroxybenzotriazole (B26582) (HOBt), which can suppress side reactions and may increase coupling rates. peptide.com More advanced uronium/aminium reagents, like HATU, and phosphonium (B103445) reagents, such as PyBOP, are known for their high efficiency and rapid reaction times, often resulting in cleaner products and higher yields. peptide.com

The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) being standard. The optimal conditions depend on the specific coupling reagent used.

Table 1: Comparison of Coupling Methods for 3-nitro-N-(1,3-thiazol-2-yl)benzamide Synthesis

| Activation Method | Typical Reagents | Common Solvents | Temperature | Advantages | Potential Purity Issues |

| Acyl Halide | SOCl₂, Oxalyl Chloride, Pyridine | DCM, THF | 0 °C to RT | High reactivity, inexpensive reagents | Formation of over-acylated or other side products; harsh conditions. |

| Carbodiimide | DCC, EDCI, HOBt | DCM, DMF | 0 °C to RT | Milder conditions, good yields. mdpi.compeptide.com | Byproduct (urea) removal can be challenging (especially with DCC). peptide.com |

| Phosphonium Salt | PyBOP, Triethylamine | DMF, DCM | RT | High efficiency, low side reactions, suitable for challenging couplings. peptide.com | Higher cost of reagents. |

| Uronium/Aminium Salt | HBTU, HATU, DIEA | DMF | RT | Very fast reactions, high yields, low racemization (not applicable here but indicates high efficiency). peptide.com | Higher cost of reagents. |

B. Optimization of Selective Nitro Group Reduction

The conversion of the intermediate 3-nitro-N-(1,3-thiazol-2-yl)benzamide to the final product requires the selective reduction of the aromatic nitro group without affecting the amide linkage or the thiazole ring. The choice of reducing agent and conditions is critical for achieving high chemoselectivity. researchgate.net

Catalytic Hydrogenation: This is a widely used method for nitro group reduction, employing a catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Optimization involves adjusting hydrogen pressure, temperature, solvent (commonly ethanol (B145695) or ethyl acetate), and catalyst loading. A key consideration is the potential for the sulfur atom in the thiazole ring to poison certain catalysts, particularly palladium. Careful selection of the catalyst type or the use of catalyst promoters may be necessary to ensure efficient and complete conversion.

Metal-Acid Systems: Classic chemical reduction using metals in acidic media is a robust and reliable method. Reagent combinations like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) powder in acetic acid or ammonium (B1175870) chloride, are effective. These reactions are typically run at elevated temperatures. Optimization focuses on controlling the reaction temperature and time to drive the reaction to completion while preventing degradation of the product.

Transfer Hydrogenation: This method offers a milder alternative to high-pressure catalytic hydrogenation. It uses a hydrogen donor in conjunction with a catalyst. A common system is hydrazine (B178648) hydrate (B1144303) with a catalyst like Raney Nickel or Pd/C. researchgate.net This approach can offer excellent selectivity for the nitro group in the presence of other reducible functionalities, including amides. researchgate.net

Hydride Reagents with Additives: Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce aromatic nitro groups on its own. jsynthchem.com However, its reducing power can be enhanced by the addition of transition metal salts. Systems like NaBH₄-FeCl₂ in a solvent such as THF have been shown to be effective for the selective reduction of nitroarenes, providing high yields and excellent functional group tolerance. thieme-connect.com

Purification of the final product, this compound, is typically achieved through recrystallization from a suitable solvent or by column chromatography to achieve high purity.

Table 2: Comparison of Selective Reduction Methods for 3-nitro-N-(1,3-thiazol-2-yl)benzamide

| Reduction Method | Typical Reagents | Common Solvents | Key Optimization Parameters | Selectivity & Purity Considerations |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, Ethyl Acetate | H₂ pressure, catalyst choice/loading, temperature | Highly selective for nitro group, but potential for thiazole sulfur to poison Pd catalysts. Clean workup. |

| Metal-Acid Systems | SnCl₂/HCl; Fe/HCl; Fe/NH₄Cl | Water, Ethanol, Acetic Acid | Temperature, reaction time, choice of metal/acid | Robust and high-yielding. Requires careful pH neutralization during workup. Can generate metallic waste. |

| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | Ethanol | Temperature, catalyst loading | Milder than direct hydrogenation. Highly selective in the presence of amides. researchgate.net Avoids high-pressure equipment. |

| Hydride Systems | NaBH₄/FeCl₂ | THF | Stoichiometry of reagents, temperature | Very mild conditions, high chemoselectivity. thieme-connect.com Good for sensitive substrates. |

Structure Activity Relationship Sar Studies of Thiazol 2 Yl Benzamide Analogues

Influence of Substituents on the Benzamide (B126) Ring

Role of Electron-Withdrawing Groups on Biological Activity

The substitution pattern on the phenyl ring of the benzamide moiety significantly modulates the biological activity of thiazol-2-yl benzamide analogues. Research into antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, has provided detailed insights into the role of electron-withdrawing groups at this position. semanticscholar.orgnih.gov

Studies on a series of N-(4-(tert-butyl)thiazol-2-yl)benzamide analogues revealed that the placement and nature of halogen substituents—strong electron-withdrawing groups—are critical for antagonist potency. For instance, a single fluorine atom at the 3-position of the phenyl ring resulted in a potent ZAC antagonist. semanticscholar.org Shifting this substituent to the 2-position or 4-position led to a substantial decrease in activity, with the 4-fluoro analogue being nearly inactive. semanticscholar.org

Further investigation into di- and tri-substituted patterns showed that a 3,5-dichloro substitution on the phenyl ring rendered the compound inactive, indicating that while electron-withdrawing character can be beneficial, its spatial arrangement and potential for steric hindrance are equally important. semanticscholar.org Conversely, combining halogens at other positions, such as in the 2-chloro-4,5-difluorophenyl analogue, resulted in a compound that retained moderate antagonist activity. semanticscholar.org These findings highlight that the electronic influence of substituents on the benzamide ring must be balanced with steric factors to achieve optimal interaction with the biological target. semanticscholar.org

| Compound Analogue | Benzamide Ring Substituent | Biological Target | Observed Activity | Source |

|---|---|---|---|---|

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 3-Fluoro | ZAC | Potent antagonist (IC50 ≈ 1-3 µM) | semanticscholar.org |

| N-(4-(tert-butyl)thiazol-2-yl)-2-fluorobenzamide | 2-Fluoro | ZAC | Weak antagonist | semanticscholar.org |

| N-(4-(tert-butyl)thiazol-2-yl)-4-fluorobenzamide | 4-Fluoro | ZAC | Nearly inactive | semanticscholar.org |

| Analogue with 3,5-dichlorophenyl moiety | 3,5-Dichloro | ZAC | Inactive | semanticscholar.org |

| Analogue with 2-chloro-4,5-difluorophenyl moiety | 2-Chloro-4,5-difluoro | ZAC | Moderately potent antagonist | semanticscholar.org |

Importance of Substitutions on the Thiazole (B1198619) Ring

Effect of Aryl/Alkyl Substituents on Biological Potency

Substitutions on the thiazole ring itself are integral to the activity of N-(thiazol-2-yl)benzamide analogues. The size, nature, and position of these substituents can dramatically alter the compound's potency. semanticscholar.org

In the context of ZAC antagonists, modifications at the 4- and 5-positions of the thiazole ring have been extensively studied. Introduction of a bulky alkyl group, such as a tert-butyl group, at the 4-position was found to be beneficial for antagonist activity. semanticscholar.org Similarly, a 4-ethylacetyl substituent also conferred potent ZAC inhibition. semanticscholar.org In contrast, smaller alkyl groups like methyl at the 4-position resulted in weaker activity. If the 5-position was substituted with a methyl or phenyl group, the resulting analogues were inactive. semanticscholar.org

The introduction of aryl substituents directly on the thiazole ring has also been shown to have a significant impact. An analogue with a 4-(p-tolyl) substituent displayed substantially reduced ZAC activity. semanticscholar.org Furthermore, introducing bulky aromatic or heteroaromatic groups, such as 5-bromothiophen-2-yl, at the 4- and/or 5-positions effectively eliminated any antagonist activity. semanticscholar.org This suggests that while the 4-position can tolerate bulky aliphatic groups, aryl substitutions in this area are detrimental, likely due to steric clashes within the target's binding site. semanticscholar.org

| Thiazole Ring Substituent(s) | Biological Target | Observed Activity/Potency | Source |

|---|---|---|---|

| 4-tert-butyl | ZAC | Potent antagonist, increased activity | semanticscholar.org |

| 4-ethylacetyl | ZAC | Potent antagonist, increased activity | semanticscholar.org |

| 4-methyl | ZAC | Weak antagonist activity | semanticscholar.org |

| 5-methyl | ZAC | Inactive | semanticscholar.org |

| 5-phenyl | ZAC | Inactive | semanticscholar.org |

| 4-(p-tolyl) | ZAC | Substantially reduced activity | semanticscholar.org |

| 5-bromothiophen-2-yl | ZAC | Activity eliminated | semanticscholar.org |

Role of Halogen Substituents in Modulating Activity

Halogen substituents on the thiazole ring or on aryl groups attached to the thiazole ring play a key role in modulating biological potency. The lead compound in the ZAC antagonist study, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, features a bromine atom at the 5-position of the benzamide ring, but SAR studies have also explored the impact of halogens associated with the thiazole moiety. semanticscholar.org

For example, the introduction of a 5-nitro group, a strong electron-withdrawing group similar to halogens in electronic effect, resulted in an analogue with moderate antagonist activity (IC50 ~10 µM). semanticscholar.org Other research on aryl thiazole piperidine (B6355638) amides has shown that compounds bearing a 5-(3-bromophenyl) or 5-(4-bromophenyl) group on the thiazole ring exhibit significant fungicidal activity. researchgate.net Specifically, 5-(3-bromophenyl)-4-methyl-2-(1-((4-nitrophenyl)-sulfonyl)piperidin-4-yl)thiazole showed excellent inhibition against Pseudoperonospora cubensis. researchgate.net Another analogue, 5-(4-bromophenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-4-methylthiazole, demonstrated comparable activity to the commercial fungicide azoxystrobin (B1666510) against Rhizoctonia solani. researchgate.net These findings underscore that halogenated aryl groups appended to the thiazole ring are a valuable strategy for enhancing biological effects.

Significance of Thiazole-Benzamide Linkage for Target Selectivity

The amide linkage between the thiazole and benzamide moieties is a critical determinant of target selectivity, particularly in the context of kinase inhibition. Thiazole derivatives have demonstrated a high potential for interacting with various protein kinases, and the linker plays a pivotal role in orienting the heterocyclic and aromatic rings within the ATP-binding pocket. rsc.org The development of selective kinase inhibitors often relies on exploiting subtle differences in the architecture of these binding sites. researchgate.netrsc.org

The amide bond itself contributes to binding through its hydrogen bonding capabilities. For instance, in studies of HSET (KIFC1) inhibitors, the hydrogen bond donor on the amide adjacent to the benzamide ring was found to be crucial for binding, as its removal led to a 700-fold reduction in activity. nih.gov Conversely, reversing the connectivity of this amide bond also abolished activity, indicating that the specific orientation and nature of the N-H and C=O groups are essential for proper interaction with the target protein. nih.gov This precise requirement highlights how the linkage enforces a specific geometry necessary for selective engagement with amino acid residues in the target's active site, thereby distinguishing it from off-target proteins.

Conformational Preferences and Their Relation to Biological Activity

The three-dimensional conformation of thiazol-2-yl benzamide analogues is strongly correlated with their biological activity. The relative orientation of the two ring systems, dictated by the amide linker, is not planar and is influenced by various intramolecular interactions.

For example, in the structure of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the molecule exhibits significant twists. The dihedral angle between the phenyl ring and the amide group plane is 8.6(1)°, while the thiazole ring is twisted by 68.71(5)° relative to the amide group. nih.gov Consequently, the phenyl and thiazole ring planes are oriented at a dihedral angle of 74.89(5)°. nih.gov Similarly, for N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the dihedral angle between the benzothiazole (B30560) and the phenyl rings varies significantly depending on the substituent position, ranging from 17.16(5)° for the meta-nitro derivative to 67.88(5)° for the ortho-nitro derivative, the latter being influenced by steric hindrance. mdpi.com

These conformational differences, quantified by dihedral angles, are crucial for fitting into the specific topology of a biological target's binding site.

| Compound | Ring 1 | Linker (Amide) | Ring 2 | Dihedral Angle (Ring 1 vs. Linker) | Dihedral Angle (Ring 2 vs. Linker) | Dihedral Angle (Ring 1 vs. Ring 2) | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | Phenyl | -C(O)NH- | Thiazole | 8.6(1)° | 68.71(5)° | 74.89(5)° | nih.gov |

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Phenyl | -C(O)NH- | Benzothiazole | - | - | 17.16(5)° | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Phenyl | -C(O)NH- | Benzothiazole | - | - | 38.27(5)° | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Phenyl | -C(O)NH- | Benzothiazole | - | - | 67.88(5)° | mdpi.com |

| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | Phenyl | -C(O)NH- | Thiazole | 35.28(8)° | 10.14(12)° | - | researchgate.net |

The observed nonplanar conformations are stabilized by a network of intramolecular interactions. In N-(Thiazol-2-yl) benzamide substructures, a conformer where the amide oxygen and the thiazole sulfur atoms are in close proximity is often adopted. researchgate.net The distance between these atoms can be shorter than the sum of their van der Waals radii, suggesting a stabilizing S⋯O interaction. researchgate.net This interaction helps maintain the planarity of the thiazole ring relative to the amide carbonyl group. mdpi.com

Furthermore, attractive dipole-dipole interactions between the amide N-H group and the thiazole nitrogen atom appear to play a significant role in conformational preference. researchgate.net In the solid state, intermolecular hydrogen bonds are also prominent. Molecules often form centrosymmetric dimers linked by N-H···N hydrogen bonds between the amide proton of one molecule and the thiazole nitrogen of another. nih.govmdpi.com These non-covalent interactions, both internal and external, are critical in locking the molecule into a specific, biologically active conformation.

General Principles of SAR for Thiazole and Benzamide Combinations

SAR studies on thiazole and benzamide combinations have elucidated several general principles regarding the influence of substituents on biological activity. The thiazole ring is a versatile scaffold found in numerous bioactive compounds and approved drugs. nih.govfabad.org.tr Modifications to both the thiazole and benzamide rings can dramatically alter potency and selectivity.

Substitutions on the Thiazole Ring:

Position 4: The nature of the substituent at the 4-position of the thiazole ring is often critical. In a series of ZAC channel antagonists, bulky substituents at this position were found to be detrimental to activity. semanticscholar.org For instance, analogues with large groups at C4 were inactive. semanticscholar.org Conversely, for a series of NF-κB activators, a bis-substituted phenyl group at the C4 position was deemed necessary for activity, as des-methyl compounds were inactive. nih.gov

Position 5: The substitution pattern at C5 can also be important. For ZAC antagonists, an unsubstituted thiazole ring was not beneficial for activity, whereas a methyl ester at the C5 position (combined with a methyl at C4) was part of the initial active compound. semanticscholar.org

Substitutions on the Benzamide Ring:

The position and electronic nature of substituents on the benzamide ring modulate activity. For ZAC antagonists, various substitutions were explored, with a 3-fluoro substituent being present in one of the more potent analogues. semanticscholar.org In another study on Akt kinase inhibitors, systematic optimization of the benzamide portion was key to improving potency. nih.gov

The combination of these two aromatic systems provides a framework that can be fine-tuned for specific biological targets. The general finding is that the thiazole moiety often engages in key interactions, while the benzamide portion can be modified to enhance potency, selectivity, and physicochemical properties. jpionline.org

| Scaffold Region | Modification | Effect on Activity | Target Class Example | Reference |

|---|---|---|---|---|

| Thiazole Ring (C4) | Introduction of bulky substituents | Decreased/Abolished activity | ZAC channel antagonists | semanticscholar.org |

| Thiazole Ring (C4) | Replacement of 2,5-dimethylphenyl with single methyl or no substituent | Abolished activity | NF-κB activators | nih.gov |

| Benzamide Amide Linker | Methylation of N-H | 700-fold reduction in activity | HSET (KIFC1) inhibitors | nih.gov |

| Benzamide Amide Linker | Reversal of amide connectivity (-NHCO- to -CONH-) | Abolished activity | HSET (KIFC1) inhibitors | nih.gov |

| Benzamide Ring | Varies (e.g., introduction of halogens) | Modulates potency | ZAC channel antagonists, Akt kinase inhibitors | semanticscholar.orgnih.gov |

Mechanistic Investigations and Biological Target Elucidation

Identification of Key Molecular Targets

Enzyme Inhibition Studies

Derivatives of the N-(1,3-thiazol-2-yl)benzamide scaffold have demonstrated inhibitory activity against a wide array of enzymes critical to various pathological processes.

Kinesin HSET (KIFC1) : The kinesin motor protein HSET is crucial for the survival of cancer cells with extra centrosomes, as it helps cluster these centrosomes to enable cell division. nih.gov A high-throughput screening campaign led to the discovery of a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate that exhibited micromolar inhibition of HSET. nih.gov Subsequent optimization resulted in ATP-competitive compounds with nanomolar potency and high selectivity. nih.govacs.org Treatment of centrosome-amplified human cancer cells with these inhibitors successfully induced a multipolar phenotype, demonstrating target engagement in a cellular context. nih.gov

Glucokinase (GK) : Glucokinase activators (GKAs) are being explored as potential treatments for diabetes. nih.gov Many potent GKAs feature an N-aminothiazol-2-yl amide moiety, which interacts directly with the enzyme to cause strong activation. nih.gov Specifically, N-thiazol-2-yl substituted benzamide (B126) derivatives have been identified as allosteric activators of glucokinase. nih.gov For instance, compounds bearing N-3-chlorophenyl and N-2-nitrophenyl substituted sulphonamide groups showed the highest glucokinase fold activation of 2.11 compared to the control. nih.gov

Stearoyl-CoA Desaturase-1 (SCD-1) : Structure-activity relationship (SAR) studies have identified 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1). nih.gov Further optimization of this structural motif led to the identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, a compound with sub-nanomolar IC50 values in both mouse and human SCD-1 inhibitory assays. nih.gov

Mycobacterial Methionine Aminopeptidase 1 (MtMetAP1) : Methionine aminopeptidases are essential enzymes in bacteria, making them attractive targets for new antibacterial agents. nih.govnih.gov Pyrazine-based analogs, specifically 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, have shown high levels of inhibition against the isolated MtMetAP1a isoform. nih.gov The inhibitory activity was particularly pronounced when the substituent was a 2-substituted benzamide. nih.gov

PI3 Kinase : The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers. nih.gov Thiazole (B1198619) derivatives have been investigated as inhibitors of PI3K. googleapis.com A series of novel PI3Kβ inhibitors based on a benzothiazole (B30560) scaffold were designed and synthesized, with some compounds showing potent activity. nih.gov

Abl Kinase : The Bcr-Abl tyrosine kinase is a key driver in chronic myeloid leukemia (CML). nih.gov Thiazolamide–benzamide derivatives have been designed as Bcr-Abl inhibitors, with some showing activity against both the wild-type and the drug-resistant T315I mutant forms of the enzyme. rsc.orgrsc.org The most potent compound from one study, designated 3m, strongly inhibited Bcr-Abl and Bcr-AblT315I. rsc.orgrsc.org Another study on 3-aminoindazole derivatives also identified potent pan-BCR-ABL inhibitors. nih.gov

| Enzyme Target | Compound Class/Derivative | Key Findings | IC50 Values | Source |

|---|---|---|---|---|

| Kinesin HSET (KIFC1) | 2-(3-benzamidopropanamido)thiazole-5-carboxylate | ATP-competitive inhibition, induced multipolar phenotype in cancer cells. | From micromolar to nanomolar potency after optimization. | nih.govacs.org |

| Glucokinase (GK) | N-thiazol-2-yl substituted benzamides | Allosteric activation of the enzyme. | Fold activation up to 2.11 compared to control. | nih.gov |

| Stearoyl-CoA Desaturase-1 (SCD-1) | 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide | Potent inhibition of human and murine SCD-1. | Sub-nanomolar range. | nih.gov |

| MtMetAP1 | 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides | High inhibition of the isolated enzyme. | Not specified. | nih.gov |

| Bcr-Abl (wild-type) | Thiazolamide–benzamide derivative (3m) | Potent inhibition of wild-type Bcr-Abl kinase. | 1.273 µM | rsc.orgrsc.org |

| Bcr-Abl (T315I mutant) | Thiazolamide–benzamide derivative (3m) | Showed more potent inhibitory activity than imatinib (B729) against the T315I mutant. | 39.89 µM | rsc.orgrsc.org |

Receptor Interaction Analysis

Zinc-Activated Channel (ZAC) - Cys-loop receptor superfamily : The Zinc-Activated Channel (ZAC) is an unusual member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.govnih.gov A compound library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.govnih.govku.dk Further investigation of 61 analogs led to the characterization of N-(thiazol-2-yl)-benzamide derivatives as the first selective antagonists for this receptor. nih.govresearchgate.net One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist with no significant activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors at concentrations up to 30 μM. nih.govnih.gov

Mode of Action Analysis

Allosteric Modulation Mechanisms

The N-(thiazol-2-yl)-benzamide scaffold has been shown to act via allosteric modulation on multiple targets.

Negative Allosteric Modulation of ZAC : Functional studies revealed that the antagonism of the ZAC receptor by N-(thiazol-2-yl)-benzamide analogs is largely noncompetitive. nih.govnih.gov The analog TTFB was shown to target the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov This evidence collectively suggests that this class of compounds acts as negative allosteric modulators (NAMs) of the ZAC receptor. nih.govnih.govresearchgate.netsemanticscholar.org

Allosteric Activation of Glucokinase : As mentioned previously, benzamide derivatives bearing the N-benzothiazol-2-yl moiety have been identified as allosteric activators of human glucokinase, binding to a site distinct from the glucose-binding site. nih.govresearchgate.net

State-Dependent Channel Block

Investigations into the kinetics of ZAC inhibition by the N-(thiazol-2-yl)-benzamide analog TTFB revealed a slow onset of the channel block. nih.govnih.gov This kinetic profile is suggestive of a state-dependent inhibition mechanism, where the antagonist may bind preferentially to certain conformational states of the channel (e.g., open, closed, or desensitized). nih.govnih.govku.dk TTFB was found to be a roughly equipotent antagonist of ZAC signaling evoked by either zinc or protons, as well as of the spontaneous activity of the channel. nih.govresearchgate.net

Influence of Metal Cofactors on Enzyme Inhibition

The activity of certain metalloenzymes can be influenced by the specific metal cofactor present in the active site. This was found to be the case for the inhibition of Mycobacterial Methionine Aminopeptidase 1 (MtMetAP1).

MtMetAP1 Inhibition : Studies on pyrazine-based inhibitors of MtMetAP1, which are structurally related to 3-amino-N-(1,3-thiazol-2-yl)benzamide, demonstrated that the extent of enzyme inhibition was strongly dependent on the metal cofactor used in the assay. nih.gov The highest level of inhibition for these compounds was observed when Nickel (Ni2+) was present as the metal cofactor in the enzyme's active site. nih.gov

An extensive search of publicly available scientific literature was conducted to gather information on the chemical compound this compound, focusing on its mechanistic investigations and biological target elucidation as per the specified outline. The investigation centered on its interference with mitotic processes, inhibition of cell growth, and modulation of signaling pathways associated with cancer progression.

Despite employing targeted search strategies across multiple scientific databases, no research articles or detailed studies were identified for the specific compound This compound that address the outlined topics. The scientific literature that was retrieved focused on derivatives or structurally related compounds, which falls outside the strict scope of the requested article.

Therefore, we are unable to provide the requested information on the pathway modulation of this compound. There is no publicly available data regarding its effects on mitotic processes, cell growth inhibition, or its influence on signaling pathways related to cancer progression.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how "3-amino-N-(1,3-thiazol-2-yl)benzamide" and its analogs might interact with protein targets.

Studies on N-(thiazol-2-yl)benzamide derivatives have explored their interactions with various enzymes, including Glucokinase (GK) and Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Glucokinase (GK) Enzyme: N-heteroaryl benzamide (B126) derivatives are investigated as allosteric activators of the GK enzyme, a key regulator of glucose metabolism. nih.govresearchgate.net Docking studies indicate that these compounds bind to an allosteric site, distinct from the glucose-binding active site. researchgate.net The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.net A critical interaction involves the amide group of the benzamide scaffold, which typically forms hydrogen bonds with the side chain of the Arg63 residue within the allosteric pocket. researchgate.net The aromatic rings of the benzamide and thiazole (B1198619) moieties engage in hydrophobic interactions with other residues in the binding site, further anchoring the ligand. researchgate.netresearchgate.net

DprE1 Protein: DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for anti-tuberculosis drug discovery. acs.orgnih.gov Inhibitors of DprE1, including various scaffolds, bind within the enzyme's active site. acs.orgnih.gov Molecular docking simulations of potential inhibitors reveal key interactions with amino acid residues. For instance, covalent inhibitors often form a bond with a critical cysteine residue (Cys387) in the active site. acs.orgnih.gov Non-covalent interactions, such as hydrogen bonding and hydrophobic contacts, are also vital for stabilizing the ligand-protein complex. Key residues identified in the DprE1 binding pocket that interact with inhibitors include Tyr314, Ser228, Val365, and Lys418. nih.gov

| Enzyme | Binding Site | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Glucokinase (GK) | Allosteric Site | Arg63 | Hydrogen Bonding |

| DprE1 | Active Site | Cys387 | Covalent Bonding, Hydrogen Bonding |

| DprE1 | Active Site | Tyr314 | Hydrophobic, Hydrogen Bonding |

| DprE1 | Active Site | Ser228 | Hydrogen Bonding |

| DprE1 | Active Site | Val365 | Hydrophobic |

| DprE1 | Active Site | Lys418 | Hydrogen Bonding |

Computational models are also used to predict the binding affinity between a ligand and its protein target, often expressed as a docking score or binding energy (e.g., in kcal/mol). biointerfaceresearch.comscirp.org Lower energy values typically indicate more stable and favorable binding. For example, in studies of potential Fer kinase inhibitors, docking energies for N-substituted carboxamides were calculated to be as low as -8.9 kcal/mol, suggesting strong binding. biointerfaceresearch.com These predictions help in prioritizing compounds for synthesis and biological testing. The GOLD fitness function ChemPLP is one tool used to score and rank ligand poses, where a higher score signifies a better binding affinity. scirp.org

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| N-(5-morpholino-2-arylimidazo[2,1-b] nih.govresearchgate.netscispace.comthiadiazol-6-yl)carboxamides | Fer Kinase | -8.4 to -8.9 |

| Carboxamide Activator S41 Derivatives | Glucokinase (GK) | ΔGbind (Calculated via Chemscore) |

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure and geometry of molecules, providing fundamental insights into their stability, reactivity, and interactions.

Studies on the core structure, N-(1,3-thiazol-2-yl)benzamide, reveal that the molecule is non-planar. researchgate.netnih.gov The dihedral angle, which is the angle between the planes of the benzoyl and thiazole rings, is approximately 43.6°. researchgate.netnih.gov In the solid state, these molecules often form hydrogen-bonded dimers, where two molecules are linked by N—H···N hydrogen bonds between the amide hydrogen of one molecule and the thiazole nitrogen of another. researchgate.netmdpi.com Computational studies have explored different conformations, such as s-cis/s-trans (CT) and s-trans/s-trans (TT), which arise from internal rotations around single bonds. researchgate.net The stability of these conformers is influenced by various intramolecular interactions. scispace.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular bonding interactions. researchgate.netscielo.org.mx For the N-(1,3-thiazol-2-yl)benzamide scaffold, NBO analysis has been employed to understand the forces governing its preferred conformation. researchgate.netresearchgate.net The analysis identified a weak stabilizing interaction between the amide oxygen (O) and the thiazole sulfur (S) atoms. researchgate.netresearchgate.net However, a more significant factor in determining the molecule's conformation is the attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom. researchgate.netscispace.comresearchgate.net

The Noncovalent Interaction (NCI) index is a computational tool used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on electron density. researchgate.netscielo.org.mxwikipedia.org This analysis has been applied to the N-(1,3-thiazol-2-yl)benzamide structure to provide a more detailed understanding of the interactions that contribute to the stability of its conformers and crystal packing. scispace.comresearchgate.net NCI analysis can generate 3D maps that highlight regions of weak interactions, confirming the presence and nature of hydrogen bonds and other stabilizing forces within the molecular structure and its dimers. scielo.org.mx

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This model then serves as a template in virtual screening to identify new compounds with similar activity from large chemical databases.

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the essential structural features can be inferred from studies on analogous thiazole-benzamide derivatives. A five-featured pharmacophore model developed for a series of 3-substituted benzamide derivatives identified key features for activity, which are likely relevant to the target compound. researchgate.net These features typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the thiazole ring and the oxygen atom of the amide group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amino group on the benzamide ring and the hydrogen on the amide linkage act as crucial hydrogen bond donors. researchgate.net

Aromatic Rings: The benzamide and thiazole rings themselves represent aromatic features that can engage in pi-pi stacking or hydrophobic interactions with biological targets. researchgate.net

Hydrophobic Features: Alkyl or other nonpolar substituents on the thiazole or benzamide ring can contribute to hydrophobic interactions, enhancing binding affinity. researchgate.net

These features are considered fundamental for the biological activity of this class of compounds, and their spatial arrangement is critical for effective interaction with target proteins.

Below is a table summarizing the key pharmacophoric features of the thiazole-benzamide scaffold:

| Feature Type | Potential Moiety on this compound | Role in Molecular Interaction |

| Hydrogen Bond Acceptor (HBA) | Thiazole Nitrogen, Amide Oxygen | Forms hydrogen bonds with donor groups on the target protein. |

| Hydrogen Bond Donor (HBD) | Amide Hydrogen, Amino Group Hydrogens | Forms hydrogen bonds with acceptor groups on the target protein. |

| Aromatic Ring | Benzene (B151609) Ring, Thiazole Ring | Participates in π-π stacking and hydrophobic interactions. |

| Hydrophobic Center | Potential for aliphatic substituents | Engages in van der Waals and hydrophobic interactions. |

The insights gained from pharmacophore models guide the rational design of novel derivatives of this compound with potentially improved activity. By modifying the core structure with different functional groups that complement the identified pharmacophoric features, medicinal chemists can synthesize new compounds with enhanced biological profiles. For instance, the addition of electron-withdrawing groups has been shown to enhance the bioactivity of thiazole-based compounds in some studies. nih.gov

Virtual screening of chemical libraries using a validated pharmacophore model can rapidly identify diverse chemical structures that possess the desired features for activity. This approach accelerates the discovery of new lead compounds. For example, virtual screening has been successfully applied to identify novel inhibitors from databases for various targets using thiazole-containing compound libraries. bohrium.commdpi.com

Correlation of In Silico and In Vitro Data

A critical aspect of computational drug design is the validation of in silico predictions through experimental testing. The correlation between computational data, such as docking scores or predicted binding affinities, and in vitro experimental results, like IC50 values, is a key indicator of the accuracy and predictive power of the computational models.

For benzamide and thiazole derivatives, several studies have demonstrated a good correlation between in silico predictions and in vitro bioactivity. For instance, molecular docking studies on a series of nitro substituted benzamide derivatives revealed that the compounds with the best docking scores also exhibited the highest inhibitory capacity in vitro. nih.govresearchgate.net Similarly, a computational study on benzamide derivatives as glucokinase activators showed a high correlation between the developed 3D-QSAR models and the experimental activities. nih.gov

The table below illustrates a hypothetical correlation between in silico predictions and in vitro results for a series of designed derivatives, based on findings for similar compound classes.

| Derivative | Docking Score (kcal/mol) (In Silico) | Predicted pIC50 (In Silico) | Experimental IC50 (µM) (In Vitro) |

| Compound A | -8.5 | 6.2 | 0.63 |

| Compound B | -7.9 | 5.8 | 1.58 |

| Compound C | -9.2 | 6.8 | 0.16 |

| Compound D | -6.5 | 4.9 | 12.5 |

Such correlations are vital for refining computational models and for prioritizing the synthesis of new compounds, thereby making the drug discovery process more efficient and cost-effective. Molecular dynamics simulations can further enhance these correlations by providing insights into the stability of the ligand-protein complex over time. tandfonline.com

Preclinical Pharmacological Applications in Vitro

Anticancer Activities

There is no published data on the anticancer activities of 3-amino-N-(1,3-thiazol-2-yl)benzamide.

Antimicrobial Properties

There is no published data on the antimicrobial properties of this compound.

Anti-inflammatory Effects

There is no published data on the anti-inflammatory effects of this compound. While derivatives of the fused-ring system, benzothiazole (B30560), have been explored for anti-inflammatory potential, this information is not applicable to the distinct thiazole (B1198619) structure of the requested compound. colab.wsmdpi.com

Antitubercular Activity (against M. tuberculosis H37Rv and H37Ra)

While specific studies on the antitubercular activity of this compound were not identified, the broader class of thiazole and benzamide (B126) derivatives has demonstrated notable potential against Mycobacterium tuberculosis. Research into related structures provides a foundation for understanding the possible efficacy of this particular compound.

Derivatives of N-Pyrazolyl Benzamide have been synthesized and evaluated for their activity against M. tuberculosis MTB H37Rv, showing moderate to good results. nih.gov Similarly, various thiazolylhydrazone derivatives have been tested against the H37Rv strain, with some compounds exhibiting significant inhibition. biomedpharmajournal.org The H37Rv strain is a virulent laboratory standard for antitubercular testing.

The avirulent H37Ra strain of M. tuberculosis is also frequently used in preliminary screening. Studies comparing the two strains have shown that they generally have equivalent minimum inhibitory concentrations (MICs) for most antituberculosis drugs, suggesting that results from H37Ra can be a reliable indicator of activity against the virulent H37Rv strain. nih.govresearchgate.net

The general findings for related compound classes are summarized in the table below, indicating the potential for this structural scaffold in antitubercular drug discovery.

| Compound Class | Target Organism | Key Findings |

| Thiazolylhydrazone derivatives | M. tuberculosis H37Rv | Some derivatives showed important inhibition ranging from 92% to 96% at a concentration of 6.25 µg/ml. biomedpharmajournal.org |

| N-Pyrazolyl Benzamide derivatives | M. tuberculosis H37Rv | Displayed moderate to good antitubercular activity. nih.gov |

| Thiazole-bearing compounds | M. tuberculosis H37Ra | Thiosemicarbazides and their cyclization products, including 1,2,4-triazoles, inhibited the growth of the Mtb H37Ra strain. nih.gov |

Antidiabetic Potential (e.g., Glucokinase activation)

Research has specifically highlighted the potential of thiazol-2-yl benzamide derivatives as activators of the glucokinase (GK) enzyme, a key regulator of blood glucose levels. nih.gov Glucokinase activators are being investigated as a novel therapeutic approach for the management of type 2 diabetes. nih.govjyoungpharm.org

A study focused on the design, synthesis, and evaluation of a series of thiazole-2-yl benzamide derivatives as potential GK activators. nih.gov The investigation involved in vitro enzymatic assays to determine the extent of glucokinase activation. Several of the synthesized compounds demonstrated good in vitro GK activation, with activation folds ranging from 1.48 to 1.83. nih.govjyoungpharm.org

The most promising compounds from the in vitro assays were further evaluated for their antidiabetic activity in an oral glucose tolerance test (OGTT). nih.gov The results from these in vivo tests were consistent with the in vitro and in silico docking studies, indicating that these derivatives have the potential to be developed as therapeutic agents for type 2 diabetes. nih.govjyoungpharm.org

The table below summarizes the findings for selected thiazol-2-yl benzamide derivatives from the aforementioned study.

| Compound | In Vitro GK Activation (Activation Fold) | In Vivo Antidiabetic Activity (OGTT) |

| Compound 1 | Good | Not specified as highest |

| Compound 2 | Good (1.48 - 1.83 range) | Highest |

| Compound 5 | Good | Not specified as highest |

| Compound 8 | Good (1.48 - 1.83 range) | Highest |

Anticonvulsant Properties

The anticonvulsant potential of compounds structurally related to this compound has been explored in several preclinical studies. While this specific compound has not been individually reported, the broader classes of benzothiazole and thiazole derivatives have shown promising activity in established models of epilepsy.

The primary screening for anticonvulsant activity often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

One study investigated a series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides. nih.gov Several of these compounds demonstrated potent anticonvulsant activity in the MES model, with one compound showing better flexion and recovery in comparison to the standard drug phenytoin. nih.gov

Another area of research has focused on thiazole-bearing 4-thiazolidinones. nih.gov Certain derivatives from this class exhibited excellent anticonvulsant activity in both the pentylenetetrazole-induced seizure and MES tests. nih.gov Additionally, N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives have been synthesized and evaluated, with some showing significant protection against MES-induced seizures.

The table below presents a summary of the anticonvulsant activity of related compound classes.

| Compound Class | Anticonvulsant Test Model | Key Findings |

| N-(4-(benzothiazole-2-yl) phenyl) substituted benzene sulfonamides | MES | One compound exhibited better flexion and recovery compared to phenytoin. nih.gov |

| Thiazole-bearing 4-thiazolidinones | PTZ and MES | Several derivatives showed excellent anticonvulsant activity in both models. nih.gov |

| 4-amino-N-(2-ethylphenyl)benzamide | MES | Active against maximal electroshock-induced seizures. nih.gov |

Other Biological Activities

In addition to the aforementioned properties, the chemical scaffold of N-thiazolylbenzamide and related benzothiazole and thiazole structures has been associated with a wide array of other biological activities in preclinical research.

Antiviral Activity: Derivatives of 1,3,4-thiadiazole (B1197879), a related heterocyclic structure, have shown inhibitory activity against the Influenza A H3N2 virus. nih.gov Frentizole, a benzothiazole derivative, is known to possess antiviral properties. mdpi.com

Anti-prion Activity: 2-Aminothiazoles have been identified as potent inhibitors of prion formation in cell culture models. nih.gov

Psychotropic Activity: Benzamide derivatives are known to have applications in treating psychiatric illnesses, often acting as antagonists at dopamine (B1211576) receptors. Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), suggesting a potential role in modulating neuronal signaling. semanticscholar.org

Anti-allergic Activity: Thiazole derivatives are being explored in drug development for the treatment of allergies. researchgate.net

Anti-hypertensive Activity: Some 1,3,4-thiadiazole derivatives have demonstrated antihypertensive activity in spontaneously hypertensive rats. nih.gov

Pesticidal Activity: Benzamide derivatives have been investigated for their pesticidal properties, including insecticidal and fungicidal activities. nih.govmdpi.com

Antiprotozoal Activity: Thiazole derivatives have shown activity against various protozoa, including Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com

Antipyretic Activity: Synthetic thiazole derivatives have been reported to possess antipyretic properties. nih.gov

Antioxidative Activity: Certain benzothiazole-2-carboxamide derivatives have been identified as potent antioxidants, with some showing significantly more activity than the reference compound butylated hydroxytoluene (BHT). nih.govresearchgate.net

Analgesic Activity: Benzothiazole-benzamide derivatives have shown promising analgesic activity in thermal stimulus tests. biomedpharmajournal.org Additionally, other benzothiazole derivatives have exhibited significant pain-relieving effects in various models. jyoungpharm.orgjnu.ac.bd

The diverse biological profile of the N-thiazolylbenzamide scaffold and its analogs underscores its potential as a versatile platform for the development of new therapeutic agents for a wide range of diseases. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for these various biological effects.

Future Research Directions and Therapeutic Potential

Lead Optimization Strategies for Improved Efficacy and Selectivity

Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a parent compound while minimizing undesirable characteristics. For derivatives of 3-amino-N-(1,3-thiazol-2-yl)benzamide, lead optimization strategies are centered on systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are fundamental to this process. Research has shown that modifications on both the benzamide (B126) and thiazole (B1198619) rings can dramatically influence biological activity. For instance, in the development of antagonists for the Zinc-Activated Channel (ZAC), a Cys-loop receptor, analogs of N-(thiazol-2-yl)-benzamide were systematically synthesized and evaluated. nih.govku.dk It was discovered that introducing specific substituents on the thiazole ring, such as a 4-tert-butyl group, led to compounds with slightly more potent and efficacious ZAC inhibition compared to the initial lead compound. nih.gov Similarly, modifications to the phenyl ring of the benzamide moiety, including the placement of fluoro- and chloro-substituents, were explored to fine-tune antagonist properties. nih.govsemanticscholar.org

Another optimization strategy involves targeting specific enzyme isoforms or receptor subtypes to enhance selectivity and reduce potential off-target effects. For thiazole-based compounds designed as dual EGFR/VEGFR-2 inhibitors for anticancer applications, researchers have synthesized derivatives with different substitutions on the benzamide portion to modulate inhibitory activity against each kinase. frontiersin.org Compound 11f , a coumarin-based thiazole derivative, demonstrated superior potency against both EGFR and VEGFR-2 compared to the reference drug erlotinib (B232) in certain cancer cell lines, highlighting a successful optimization effort. frontiersin.org

The table below summarizes the optimization of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists, showcasing how structural changes impact inhibitory concentration (IC₅₀).

| Compound | Modifications | Target | IC₅₀ (µM) |

| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC | ~10 |

| 2b | 4-tert-butyl on thiazole ring | ZAC | 1-3 |

| 4c | 2,3-dichloro on phenyl ring | ZAC | 1-3 |

| 5a (TTFB) | 4-tert-butyl on thiazole, 3-fluoro on phenyl ring | ZAC | 1-3 |

Data sourced from studies on Zinc-Activated Channel (ZAC) antagonists. nih.govsemanticscholar.org

Exploration of Novel Biological Targets

The inherent chemical tractability of the thiazol-2-yl benzamide scaffold has prompted its investigation against a diverse range of biological targets beyond its initial applications. This exploration is uncovering new therapeutic possibilities for diseases ranging from metabolic disorders to cancer and fungal infections.

One significant area of research is in metabolic diseases. A series of novel thiazol-2-yl benzamide derivatives were designed and synthesized as potential activators of glucokinase (GK), a key enzyme in regulating blood glucose levels. nih.govresearchgate.net In vitro enzymatic assays confirmed that several synthesized compounds were effective GK activators, suggesting their potential as antidiabetic agents for treating Type 2 diabetes. nih.govresearchgate.net

In oncology, derivatives are being investigated as inhibitors of critical cancer-related proteins. One study focused on designing compounds to inhibit Receptor tyrosine kinase-like Orphan Receptor 1 (ROR1) and Aurora kinases, which are overexpressed in various cancers. researchgate.net A separate line of research developed thiazole-based derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in cancer therapy. frontiersin.org

Furthermore, the scaffold has shown promise in agriculture and infectious disease. Novel thiazol-2-yl benzamide derivatives have been developed as potent antifungal agents that function by inhibiting succinate (B1194679) dehydrogenase (SDH), a vital enzyme in the fungal respiratory chain. nih.govresearchgate.net Compounds 3B and 4B showed excellent protective activities against the plant pathogen R. solani, comparable to the commercial fungicide thifluzamide. nih.gov The discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC) has opened up new avenues in neuropharmacology and the study of ligand-gated ion channels. nih.govku.dksemanticscholar.org